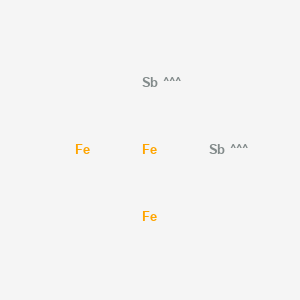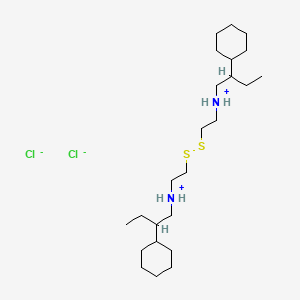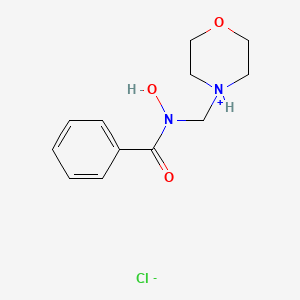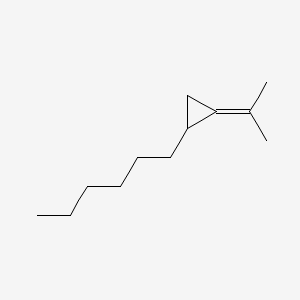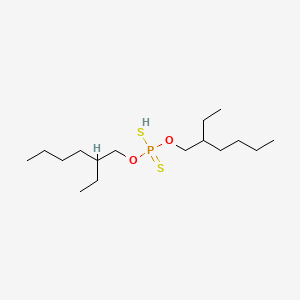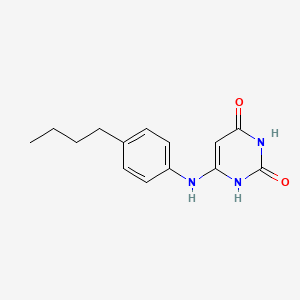
Uracil, 6-(p-butylanilino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 6-(p-butylanilino)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a butylanilino group at the 6th position of the uracil ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-butylanilino)uracil typically involves the reaction of 6-chlorouracil with p-butylaniline. This reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position of uracil is replaced by the p-butylanilino group .
Industrial Production Methods
While specific industrial production methods for 6-(p-butylanilino)uracil are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
6-(p-butylanilino)uracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
6-(p-butylanilino)uracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of 6-(p-butylanilino)uracil involves its interaction with biological macromolecules. It can intercalate into DNA or RNA, disrupting normal cellular processes. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
- 6-(phenylamino)uracil
- 6-(phenylsulfanyl)uracil
- 6-(phenylselanyl)uracil
Uniqueness
6-(p-butylanilino)uracil is unique due to the presence of the butylanilino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
CAS番号 |
21332-96-7 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC名 |
6-(4-butylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-4-10-5-7-11(8-6-10)15-12-9-13(18)17-14(19)16-12/h5-9H,2-4H2,1H3,(H3,15,16,17,18,19) |
InChIキー |
XIKQUZTWHPFJKG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


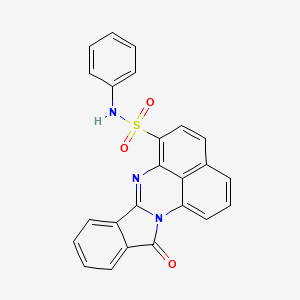
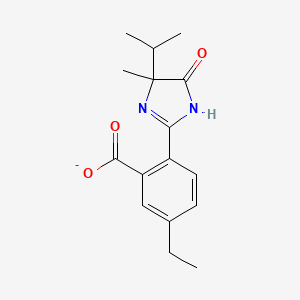
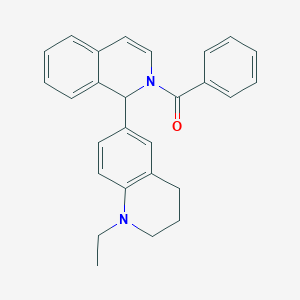
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
